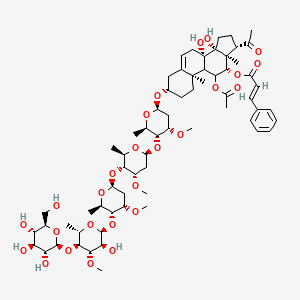

Condurango glycoside E3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C66H98O26 |

|---|---|

Molecular Weight |

1307.5 g/mol |

IUPAC Name |

[(3S,8S,10R,11S,12S,13S,14R,17S)-17-acetyl-11-acetyloxy-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C66H98O26/c1-31(68)40-22-25-66(76)64(40,8)60(88-45(70)19-18-37-16-14-13-15-17-37)58(85-36(6)69)59-63(7)23-21-39(26-38(63)20-24-65(59,66)75)86-46-27-41(77-9)53(32(2)81-46)89-47-28-42(78-10)54(33(3)82-47)90-48-29-43(79-11)55(34(4)83-48)91-62-52(74)57(80-12)56(35(5)84-62)92-61-51(73)50(72)49(71)44(30-67)87-61/h13-20,32-35,39-44,46-62,67,71-76H,21-30H2,1-12H3/b19-18+/t32-,33-,34-,35+,39+,40-,41+,42+,43+,44-,46+,47+,48+,49-,50+,51-,52+,53-,54-,55-,56+,57+,58+,59?,60-,61+,62+,63+,64+,65+,66-/m1/s1 |

InChI Key |

JACVSUHGIDCGLG-RCLGJGBLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3(C4[C@@H]([C@H]([C@@]5([C@H](CC[C@@]5([C@@]4(CC=C3C2)O)O)C(=O)C)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C)C)OC)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@H]([C@@H]([C@H]([C@@H](O9)C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC)O)OC)OC |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4C(C(C5(C(CCC5(C4(CC=C3C2)O)O)C(=O)C)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C)C)OC)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)OC1C(C(C(C(O1)CO)O)O)O)OC)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Condurango Glycoside E3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Discovery and Origin

Condurango glycoside E3 is a pregnane glycoside, a class of steroid-like compounds, that was first isolated from the dried bark of the South American vine, Marsdenia cundurango (syn. Ruehssia cundurango, Gonolobus condurango). The discovery and structural elucidation of this compound were reported in a 1988 publication in the journal Phytochemistry by Stefan Berger, Peter Junior, and Lothar Kopanski. This work was part of a broader re-investigation of the pregnane ester glycoside fraction of Condurango cortex, which also led to the isolation of three other novel glycosides (E, E0, and E2) derived from a new aglycone named condurangogenin E.

Marsdenia cundurango, belonging to the Apocynaceae family, has a history in traditional medicine, particularly for digestive ailments. Modern phytochemical investigations have revealed a rich composition of various glycosides, with many exhibiting potential anti-tumor and anti-inflammatory properties. The broader class of condurango glycosides has been shown in preclinical studies to induce apoptosis and cell cycle arrest in various cancer cell lines, suggesting a potential for therapeutic applications.

This technical guide provides a detailed overview of the discovery of this compound, including its origin, experimental protocols for its isolation and characterization, and a summary of the known signaling pathways associated with related condurango glycosides.

Data Presentation

The following tables summarize the key information regarding this compound and its origin.

| Compound Information | |

| Compound Name | This compound |

| Compound Class | Pregnane Glycoside |

| Aglycone | Condurangogenin E |

| Year of Discovery | 1988 |

| Discoverers | Berger, S., Junior, P., Kopanski, L. |

| Botanical Origin | |

| Plant Species | Marsdenia cundurango Reichenb. f. |

| Synonyms | Ruehssia cundurango, Gonolobus condurango |

| Family | Apocynaceae |

| Common Name | Condorvine, Eagle vine |

| Geographical Origin | South America |

| Plant Part Used | Dried Bark (Cortex) |

| Structural Elucidation Techniques |

| 1H Nuclear Magnetic Resonance (NMR) Spectroscopy |

| 13C Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Field Desorption Mass Spectrometry (FD-MS) |

| Degradation of Sugar Chains |

Experimental Protocols

The following are detailed methodologies representative of the key experiments for the isolation and characterization of this compound, based on the original discovery and general practices in phytochemistry.

Plant Material and Extraction

-

Plant Material: The dried bark of Marsdenia cundurango is collected and coarsely powdered.

-

Extraction:

-

The powdered bark is subjected to exhaustive extraction with a suitable solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Isolation and Purification of this compound

-

Initial Fractionation (Column Chromatography):

-

The crude extract is adsorbed onto a small amount of silica gel and applied to the top of a silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the glycosidic components.

-

-

Fine Purification (High-Performance Liquid Chromatography - HPLC):

-

The fractions enriched with the target glycosides are pooled, concentrated, and subjected to preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase column (e.g., C18) is typically used with a mobile phase gradient of water and acetonitrile or methanol.

-

The elution is monitored with a suitable detector (e.g., UV or refractive index), and the peak corresponding to this compound is collected.

-

The purity of the isolated compound is confirmed by analytical HPLC.

-

Structure Elucidation

-

Spectroscopic Analysis:

-

1H and 13C NMR Spectroscopy: The purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the proton and carbon framework of the molecule, including the structure of the aglycone and the sugar moieties, as well as their connectivity.

-

Mass Spectrometry (FD-MS): Field Desorption Mass Spectrometry is employed to determine the molecular weight of the intact glycoside.

-

-

Chemical Analysis:

-

Acid Hydrolysis: The glycoside is subjected to acid hydrolysis to cleave the glycosidic bonds, separating the aglycone (Condurangogenin E) from its sugar components.

-

Sugar Analysis: The sugar residues in the hydrolysate are identified by comparison with authentic standards using techniques such as gas chromatography (GC) or TLC.

-

Mandatory Visualization

Caption: Experimental workflow for the isolation and characterization of this compound.

Signaling Pathways

While specific biological activities for this compound have not been extensively reported, studies on related condurango glycosides and glycoside-rich fractions have elucidated potential anti-cancer mechanisms. A prominent pathway involves the induction of apoptosis through the generation of Reactive Oxygen Species (ROS).

Caption: ROS-dependent apoptotic signaling pathway induced by Condurango glycosides in cancer cells.

"Condurango glycoside E3" basic chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condurango glycoside E3 is a naturally occurring pregnane glycoside isolated from the bark of Marsdenia cundurango, a plant traditionally used in medicine. As a member of the condurango glycoside family, it is a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the basic chemical properties of this compound, compiled from available scientific literature.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₆₆H₉₈O₂₆ | [1][2] |

| Molecular Weight | 1307.47 g/mol | [1][2] |

| CAS Number | 115784-10-6 | [1] |

| Class | Pregnane Glycoside | [1] |

| Source | Marsdenia cundurango bark | [1] |

Experimental Protocols

Detailed experimental methodologies for the isolation and characterization of this compound are outlined in the primary literature. The following is a summary of the likely procedures based on the isolation of related condurango glycosides.

Isolation and Purification of Condurango Glycosides

The isolation of this compound is detailed in a 1988 study by Berger et al., which involved a multi-step extraction and chromatographic process.

Experimental Workflow: Isolation of Condurango Glycosides

Caption: Workflow for the isolation and purification of Condurango glycosides.

The general procedure involves:

-

Extraction: The dried and ground bark of Marsdenia cundurango is extracted with methanol.

-

Solvent Partitioning: The crude methanol extract is then partitioned between different solvents to separate compounds based on polarity.

-

Column Chromatography: The resulting fractions are subjected to column chromatography, typically using silica gel, to separate the mixture of glycosides.

-

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions is achieved through HPLC to isolate individual glycosides, including this compound.

Structural Elucidation

The structure of this compound and other new compounds was established through a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Field Desorption Mass Spectrometry (FD-MS) was likely used to determine the molecular weight and fragmentation patterns.

-

Degradative Studies: Analysis of the sugar chains after hydrolysis helped in identifying the constituent monosaccharides and their linkages.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, research on closely related "Condurango glycoside-rich components" and "Condurango-glycoside-A" has demonstrated significant anti-cancer properties. These studies suggest that condurango glycosides can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

A proposed signaling pathway for the anticancer activity of condurango glycosides involves the generation of Reactive Oxygen Species (ROS).

Proposed Signaling Pathway for Condurango Glycoside-Induced Apoptosis

Caption: ROS-dependent p53-mediated apoptotic pathway induced by Condurango glycosides.

This pathway suggests that condurango glycosides lead to an increase in intracellular ROS levels, which in turn upregulates the tumor suppressor protein p53. This activation of p53 can lead to the upregulation of the pro-apoptotic protein Bax, causing mitochondrial dysfunction and the release of cytochrome c, ultimately leading to the activation of caspases and the execution of apoptosis.

Conclusion

This compound is a pregnane glycoside with a defined chemical structure. While specific experimental data on its solubility and biological activity are not extensively available, the methodologies for its isolation and characterization have been established. The known anticancer activities of related condurango glycosides provide a strong rationale for further investigation into the therapeutic potential of this compound. Future research should focus on elucidating its specific biological targets and mechanism of action.

References

Unraveling the Architecture of Condurango Glycoside E3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of Condurango glycoside E3, a complex pregnane glycoside isolated from the bark of Marsdenia cundurango. The structural determination of this class of compounds is pivotal for understanding their biological activity and for the development of potential therapeutic agents. This document details the key experimental methodologies, presents the available quantitative data, and illustrates the logical workflow involved in piecing together the molecule's intricate structure.

Introduction

This compound belongs to a series of related pregnane glycosides, including Condurango glycosides E, E0, and E2, all of which are based on the novel aglycone, condurangogenin E. The structural elucidation of these compounds has been a significant undertaking, relying on a combination of advanced spectroscopic techniques and chemical degradation methods. The primary reference for this work is the 1988 publication by Berger, Junior, and Kopanski in Phytochemistry, which laid the foundation for understanding the structure of these complex natural products.

Physicochemical and Spectroscopic Data

While the complete detailed spectral data for this compound remains within the confines of the original research publication, this section compiles the known quantitative information.

Table 1: Physicochemical Properties of Condurango Glycoside E and Related Compounds

| Compound | Molecular Formula | Molecular Weight |

| Condurango glycoside E | C₅₃H₇₆O₁₈ | 1001.16 |

| This compound | Not explicitly stated in available abstracts | Not explicitly stated in available abstracts |

Note: The molecular formula and weight for the closely related Condurango glycoside E are provided for reference.

Table 2: Key Spectroscopic Techniques Employed in Structural Elucidation

| Technique | Purpose |

| ¹H NMR | Determination of proton chemical environments and coupling networks. |

| ¹³C NMR | Identification of the carbon skeleton and functional groups. |

| Field Desorption Mass Spectrometry (FD-MS) | Determination of the molecular weight of the intact glycoside. |

Experimental Protocols

The structural elucidation of this compound involved a multi-step process encompassing isolation, purification, spectroscopic analysis, and chemical degradation. The following protocols are based on the methodologies described for the analysis of condurango glycosides.

Isolation and Purification of Condurango Glycosides

The initial step involves the extraction and separation of the glycosidic fraction from the bark of Marsdenia cundurango.

Protocol:

-

Extraction: The dried and powdered bark of Marsdenia cundurango is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol.

-

Preliminary Fractionation: The crude extract is then partitioned to separate the glycosidic components from other constituents.

-

Column Chromatography: The glycoside-rich fraction is subjected to column chromatography over a stationary phase like silica gel. Elution is performed with a gradient of solvents of increasing polarity to separate the mixture into fractions containing different glycosides.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the glycosides of interest are further purified by preparative HPLC to yield the individual pure compounds, including this compound.

Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons within the aglycone and the sugar moieties. This data is critical for determining the stereochemistry of the steroidal nucleus and the nature and sequence of the sugar units.

-

Field Desorption Mass Spectrometry (FD-MS): FD-MS is a soft ionization technique used to determine the molecular weight of the intact glycoside with minimal fragmentation. This provides the molecular formula of the entire molecule.

Chemical Degradation

To confirm the nature and linkage of the sugar units, chemical degradation studies are performed.

Spectroscopic Data Analysis of Condurango Glycoside E3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Condurango glycosides, a class of pregnane glycosides isolated from the bark of Marsdenia cundurango, have garnered significant interest in the scientific community for their potential therapeutic properties, particularly their cytotoxic and apoptosis-inducing effects on cancer cells. Condurango glycoside E3 is a member of this family of complex natural products. The structural elucidation and spectroscopic analysis of these compounds are crucial for understanding their structure-activity relationships and for the development of potential new drug candidates.

This technical guide provides a comprehensive overview of the spectroscopic data analysis of this compound. Due to the limited public availability of the specific raw spectroscopic data for this compound, this guide utilizes illustrative data from a closely related and structurally similar pregnane glycoside, Marsdenoside C , isolated from Marsdenia tenacissima. This representative data serves to demonstrate the principles and techniques involved in the spectroscopic analysis of this class of compounds.

The guide details the experimental protocols for the isolation and spectroscopic characterization of pregnane glycosides and presents the spectroscopic data in a clear, tabular format. Furthermore, it includes diagrams of the experimental workflow and the relevant biological signaling pathways, generated using Graphviz, to provide a visual representation of the scientific processes and mechanisms of action.

Spectroscopic Data (Illustrative Example: Marsdenoside C)

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Marsdenoside C, a representative pregnane glycoside. This data is essential for the structural elucidation of the compound, allowing for the assignment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Data for Marsdenoside C (Illustrative)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aglycone | |||

| 1 | 1.55, 1.05 | m | |

| 2 | 1.85, 1.65 | m | |

| 3 | 3.60 | m | |

| 4 | 2.25, 2.00 | m | |

| 5 | 1.45 | m | |

| 6 | 1.50, 1.40 | m | |

| 7 | 1.60, 1.10 | m | |

| 9 | 1.25 | m | |

| 11 | 4.05 | dd | 11.5, 4.5 |

| 12 | 4.90 | d | 9.5 |

| 15 | 2.15, 1.40 | m | |

| 16 | 2.05, 1.80 | m | |

| 17 | 2.55 | t | 9.0 |

| 18-CH₃ | 1.20 | s | |

| 19-CH₃ | 0.95 | s | |

| 21-CH₃ | 2.10 | s | |

| Sugar Moieties | |||

| Ole-1' | 4.80 | dd | 9.5, 2.0 |

| Cym-1'' | 4.85 | dd | 9.5, 2.0 |

| Dig-1''' | 4.95 | d | 8.0 |

| Ole-6' | 1.25 | d | 6.0 |

| Cym-6'' | 1.30 | d | 6.0 |

| Dig-6''' | 1.28 | d | 6.0 |

Data is representative and based on published values for similar pregnane glycosides.

Table 2: ¹³C NMR Data for Marsdenoside C (Illustrative)

| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |

| Aglycone | Sugar Moieties | ||

| 1 | 38.5 | Ole-1' | 101.5 |

| 2 | 29.5 | Ole-2' | 35.5 |

| 3 | 78.0 | Ole-3' | 78.5 |

| 4 | 39.0 | Ole-4' | 72.0 |

| 5 | 45.0 | Ole-5' | 70.0 |

| 6 | 28.5 | Ole-6' | 18.0 |

| 7 | 29.0 | Cym-1'' | 102.0 |

| 8 | 42.0 | Cym-2'' | 35.0 |

| 9 | 50.0 | Cym-3'' | 78.0 |

| 10 | 37.0 | Cym-4'' | 72.5 |

| 11 | 68.0 | Cym-5'' | 70.5 |

| 12 | 80.0 | Cym-6'' | 18.5 |

| 13 | 55.0 | Dig-1''' | 104.0 |

| 14 | 85.0 | Dig-2''' | 75.0 |

| 15 | 36.0 | Dig-3''' | 76.0 |

| 16 | 25.0 | Dig-4''' | 71.0 |

| 17 | 60.0 | Dig-5''' | 77.0 |

| 18 | 16.0 | Dig-6''' | 17.5 |

| 19 | 12.0 | ||

| 20 | 210.0 | ||

| 21 | 31.0 |

Data is representative and based on published values for similar pregnane glycosides.

Table 3: Mass Spectrometry Data for a Representative Pregnane Glycoside

| Ion Type | m/z | Fragmentation Pattern |

| [M+Na]⁺ | Varies | Adduct of the intact molecule with a sodium ion. |

| [M-Sugar₁]+H]⁺ | Varies | Loss of the terminal sugar unit from the protonated molecule. |

| [M-Sugar₁-Sugar₂]+H]⁺ | Varies | Sequential loss of sugar units from the protonated molecule. |

| [Aglycone+H]⁺ | Varies | The protonated steroid core after the loss of all sugar moieties. |

| Aglycone Fragments | Varies | Further fragmentation of the steroid core, often involving losses of water and other small molecules. |

This table represents a generalized fragmentation pattern for pregnane glycosides observed in Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of pregnane glycosides from plant material.

Isolation and Purification of Pregnane Glycosides

-

Extraction: The dried and powdered bark of Marsdenia cundurango is extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The extraction is repeated multiple times to ensure complete recovery of the glycosides.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and n-hexane to remove nonpolar compounds, followed by extraction of the aqueous phase with ethyl acetate or butanol to enrich the glycosidic fraction.

-

Chromatographic Separation: The enriched glycoside fraction is subjected to a series of chromatographic techniques for the isolation of individual compounds.

-

Column Chromatography: Initial separation is often performed on a silica gel or reversed-phase (C18) column using a gradient elution system of increasing polarity (e.g., chloroform-methanol or water-acetonitrile).

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated fractions is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified glycoside are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅).

-

Data Acquisition: ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlation signals from the 1D and 2D NMR spectra are used to assign the structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: A dilute solution of the purified glycoside is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a quadrupole, ion trap, or time-of-flight (TOF) instrument. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.

-

Data Analysis: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern in the MS/MS spectra provides information about the sequence of sugar units and the structure of the aglycone.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Apoptosis Signaling Pathway

Caption: ROS-mediated apoptosis signaling pathway induced by this compound.

Conclusion

Preliminary In Vitro Studies on Condurango Glycosides: A Technical Guide

Disclaimer: As of the latest literature review, specific in vitro studies focusing exclusively on "Condurango glycoside E3" are not publicly available. This guide provides a comprehensive overview of the in vitro anti-cancer activities of closely related compounds from Marsdenia condurango, namely Condurango glycoside-rich components (CGS) and a principal aglycone, Condurangogenin A (ConA). The experimental protocols and elucidated signaling pathways are based on studies of these related compounds and serve as a foundational reference for prospective research on this compound.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary in vitro anti-cancer properties of glycosides derived from Marsdenia condurango. The content herein summarizes key findings, details experimental methodologies, and visualizes the proposed mechanisms of action.

Quantitative Data Summary

The cytotoxic effects of Condurango glycoside-rich components (CGS) and Condurangogenin A (ConA) have been evaluated against various non-small-cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

Table 1: Cytotoxicity of Condurango Glycoside-Rich Components (CGS) in NSCLC Cells

| Cell Line | Compound | IC50 Dose | Treatment Duration |

| H460 | CGS | 0.22 µg/µl | 24 hours[1] |

Table 2: Cytotoxicity of Condurangogenin A (ConA) in NSCLC Cells

| Cell Line | Compound | IC50 Dose | Treatment Duration |

| H460 | ConA | 32 µg/ml | 24 hours[2][3] |

| A549 | ConA | Too high and toxic for further study | Not specified[2][3] |

| H522 | ConA | Too high and toxic for further study | Not specified[2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the studies on Condurango glycosides are provided below. These protocols are standard for assessing cytotoxicity, cell cycle progression, oxidative stress, and apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells (e.g., H460, A549, H522) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 18-24 hours.[4]

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., CGS or ConA) for the desired time points (e.g., 24, 48 hours). Include untreated and vehicle controls.

-

MTT Addition: After the incubation period, add 10 µl of MTT solution (5 mg/ml in PBS) to each well.[4]

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.[4]

-

Solubilization: Gently discard the media and add 100-200 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Shake the plate for 10 minutes in the dark and measure the absorbance at a wavelength of 540-595 nm using a microplate reader.[4]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Harvesting: Harvest the treated and untreated cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping. Incubate for at least 30 minutes at 4°C.[5]

-

Washing: Wash the cells twice with PBS to remove the ethanol.[5]

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml) to ensure that only DNA is stained.[6]

-

PI Staining: Add propidium iodide solution (e.g., 50µg/ml) to the cells and incubate for 5-10 minutes at room temperature in the dark.[6]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events. The DNA content is measured by the fluorescence intensity of the PI.

Reactive Oxygen Species (ROS) Detection

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.

-

Cell Seeding and Treatment: Seed cells in a suitable plate and treat with the compound of interest.

-

DCFH-DA Staining: Remove the treatment medium, wash the cells with serum-free medium or PBS, and then add the DCFH-DA working solution (e.g., 10 µM) to each well. Incubate for 30 minutes at 37°C.[7][8]

-

Washing: Remove the DCFH-DA solution and wash the cells with PBS to remove any excess probe.[7]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7][9] Alternatively, visualize ROS production using a fluorescence microscope.

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorometric assay or by Western blotting.

Fluorometric Assay:

-

Cell Lysis: Lyse the treated and untreated cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, to the cell lysates.

-

Incubation: Incubate the mixture at 37°C to allow active caspase-3 to cleave the substrate.

-

Fluorescence Measurement: Measure the fluorescence of the released AMC group using a fluorescence reader with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[10]

Western Blot Analysis:

-

Protein Extraction and Quantification: Extract total protein from cells and determine the concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.[11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using a chemiluminescent substrate.

Signaling Pathways and Mechanisms of Action

In vitro studies on Condurango glycosides suggest that their anti-cancer effects are mediated through the induction of apoptosis via multiple signaling pathways.

ROS-Mediated Caspase-3 Dependent Apoptosis

Condurango glycoside-rich components have been shown to induce apoptosis through a mechanism involving the generation of reactive oxygen species (ROS) and the activation of the intrinsic apoptotic pathway.[12]

Caption: ROS-mediated intrinsic apoptosis pathway induced by CGS.

p53-Mediated Cell Cycle Arrest and Apoptosis

Condurangogenin A (ConA) has been demonstrated to induce cell cycle arrest at the G0/G1 phase and subsequent apoptosis through a p53-dependent pathway.[3]

References

- 1. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchtweet.com [researchtweet.com]

- 5. protocols.io [protocols.io]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 8. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Condurango Glycosides

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the mechanism of action of Condurango glycosides based on available scientific literature. It is important to note that while the focus is on "Condurango glycoside E3," specific research on this particular glycoside is limited. Therefore, this guide synthesizes information from studies on closely related compounds, including Condurango glycoside E, Condurango glycoside-rich components (CGS), and Condurango-glycoside-A (CGA), to infer the potential mechanism of action.

Introduction

Condurango, derived from the bark of Marsdenia cundurango, has been traditionally used in medicine for various ailments. Modern research has identified a class of pregnane glycosides as its primary active constituents, demonstrating significant anti-cancer potential.[1][2] These compounds, including the Condurango glycoside E series, have garnered interest in the scientific community for their cytotoxic effects on cancer cells. This technical guide delves into the core mechanism of action of these glycosides, with a specific focus on the available data for related compounds to shed light on the potential activity of this compound.

Core Mechanism of Action: Induction of Apoptosis via Oxidative Stress

The predominant mechanism of action of Condurango glycosides in cancer cells is the induction of programmed cell death, or apoptosis, primarily mediated by the generation of reactive oxygen species (ROS).[1][3][4] This ROS-dependent pathway triggers a cascade of downstream events, leading to cell cycle arrest and eventual cell demise.

ROS Generation and Oxidative Stress

Condurango glycosides have been shown to elevate intracellular ROS levels in cancer cells.[3][4] This increase in ROS creates a state of oxidative stress, which damages cellular components, including DNA, proteins, and lipids. The pro-oxidant activity appears to be a central tenet of their anti-cancer effects.

DNA Damage and p53 Activation

The ROS-induced cellular damage extends to the genomic level, causing DNA strand breaks.[1][3][4] This DNA damage activates the tumor suppressor protein p53. The upregulation of p53 is a critical step, as it can transcriptionally activate genes involved in cell cycle arrest and apoptosis.[4][5]

Cell Cycle Arrest

In response to DNA damage, the activated p53 pathway can induce cell cycle arrest, typically at the G0/G1 checkpoint.[6][7] This prevents the proliferation of cells with damaged DNA, allowing time for repair or, if the damage is too severe, commitment to apoptosis. Studies on Condurangogenin A, the aglycone of many Condurango glycosides, have shown a reduction in the levels of cyclin D1-CDK, which is consistent with a G0/G1 arrest.[6]

Intrinsic Apoptotic Pathway

The apoptotic cascade initiated by Condurango glycosides primarily follows the intrinsic or mitochondrial pathway.

-

Mitochondrial Membrane Depolarization: Elevated ROS levels lead to the depolarization of the mitochondrial membrane potential (MMP).[3]

-

Cytochrome c Release: The loss of MMP results in the release of cytochrome c from the mitochondria into the cytoplasm.[6]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, with caspase-3 being the key executioner caspase.[3][8] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[1][3]

Extrinsic Apoptotic Pathway Modulation

In addition to the intrinsic pathway, there is evidence that Condurango glycosides can modulate the extrinsic apoptotic pathway. Studies on Condurango extract have shown an increase in the levels of Tumor Necrosis Factor-alpha (TNF-α) and the Fas receptor (FasR), suggesting a potential to sensitize cells to extrinsic death signals.[9]

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic activity of various Condurango glycoside preparations.

| Compound/Extract | Cell Line | IC50 Value | Exposure Time | Reference |

| Condurango glycoside-rich components (CGS) | H460 (Non-small-cell lung cancer) | 0.22 µg/µl | 24 hours | [8][10] |

| Condurangogenin A (ConA) | H460 (Non-small-cell lung cancer) | 32 µg/ml | 24 hours | [6] |

| Condurangogenin A (ConA) | A549 (Non-small-cell lung cancer) | 38 µg/ml | 24 hours | [6] |

| Condurangogenin A (ConA) | H522 (Non-small-cell lung cancer) | 39 µg/ml | 24 hours | [6] |

| Ethanolic extract of Condurango | H522 (Non-small-cell lung cancer) | 0.25 µg/µl | 48 hours | [11] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Condurango glycosides.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Condurango glycoside preparation for the desired time period (e.g., 24 or 48 hours).

-

Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Analysis of Apoptosis by Annexin V-FITC/PI Staining

-

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Protocol:

-

Treat cells with the Condurango glycoside preparation for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Santa Cruz Biotechnology).[12]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

DNA Damage Analysis (Comet Assay)

-

Principle: The comet assay, or single-cell gel electrophoresis, is a technique for detecting DNA damage in individual cells. Damaged DNA fragments migrate further in the agarose gel, creating a "comet tail."

-

Protocol:

-

After treatment, trypsinize and resuspend cells in PBS.

-

Mix the cell suspension with low melting point agarose and layer onto a pre-coated microscope slide.

-

Lyse the cells in a high-salt lysis buffer.

-

Subject the slides to electrophoresis in an alkaline buffer.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.

-

Quantify the DNA damage by measuring the length and intensity of the comet tail.[11]

-

Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treat cells with the Condurango glycoside preparation.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with PI.[12]

-

Analyze the DNA content by flow cytometry.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Condurango Glycoside-Induced Apoptosis

Caption: Proposed signaling pathway of Condurango glycoside-induced apoptosis.

Experimental Workflow for Assessing Apoptosis

Caption: General experimental workflow for the evaluation of apoptosis.

Conclusion

The available evidence strongly suggests that Condurango glycosides, likely including this compound, exert their anti-cancer effects primarily through the induction of ROS-mediated apoptosis. The key molecular events include DNA damage, p53 activation, cell cycle arrest, mitochondrial dysfunction, and caspase-3 activation. While further research is required to elucidate the specific mechanism of action of this compound, the data from related compounds provide a robust framework for understanding its potential therapeutic utility in oncology. Future studies should focus on isolating and characterizing the activity of individual Condurango glycosides to identify the most potent and selective anti-cancer agents within this class of natural products.

References

- 1. Condurango Glycoside A|CAS 11051-90-4|Supplier [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rain-tree.com [rain-tree.com]

- 6. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pregnane glycosides from the bark of Marsdenia cundurango and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Biological Activity of Condurango Glycoside E3: A Technical Overview for Drug Discovery

An In-depth Examination of a Promising Natural Compound in Oncology Research

Condurango glycoside E3, a pregnane glycoside isolated from the bark of Marsdenia cundurango, is emerging as a compound of significant interest in the field of oncology. This technical guide provides a comprehensive overview of its biological activities, with a focus on its anti-cancer properties, for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, highlighting the compound's mechanism of action, cytotoxic effects, and the signaling pathways it modulates.

Core Biological Activity: Cytotoxicity and Apoptosis Induction

Research has demonstrated that these compounds exhibit cytotoxic activity against human leukemia (HL-60) and human lung adenocarcinoma (A549) cells.[1] This cytotoxicity is primarily achieved through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.

Table 1: Summary of Cytotoxic Activity of Pregnane Glycosides from Marsdenia cundurango

| Compound/Extract | Cell Line | Activity | IC50 Value | Reference |

| Pregnane Glycosides (General) | HL-60 (Human Leukemia) | Cytotoxic, Apoptosis Induction | Data not publicly available | [1] |

| Pregnane Glycosides (General) | A549 (Lung Adenocarcinoma) | Cytotoxic | Data not publicly available | [1] |

| Condurango Glycoside-Rich Components (CGS) | Lung Cancer Cells | Inhibition of Cell Proliferation, Apoptosis | Data not publicly available | [2] |

| Condurangogenin A | Lung Cancer Cells | DNA Damage-Induced Apoptosis | Data not publicly available | [2] |

Note: Specific IC50 values for individual Condurango glycosides, including E3, are typically found within the full text of scientific publications and are not available in the provided search results.

Mechanistic Insights: Signaling Pathways Modulated by Condurango Glycosides

The anti-cancer effects of Condurango glycosides are underpinned by their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. The available research points towards a multi-faceted mechanism of action.

ROS-Mediated Apoptosis

A central mechanism is the generation of Reactive Oxygen Species (ROS).[2][3] Elevated ROS levels within cancer cells create a state of oxidative stress, which can trigger a cascade of events leading to apoptosis. This ROS-dependent pathway appears to be a common feature of the anti-cancer activity of Condurango glycosides.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to DNA damage and other stressors. Studies on Condurango glycoside-A (CGA), a related compound, have shown that it can up-regulate p53 expression.[3] This, in turn, boosts the expression of the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and the activation of caspase-3, a key executioner of apoptosis.[3]

Cell Cycle Arrest

In addition to inducing apoptosis, Condurango glycoside-rich components have been shown to cause cell cycle arrest.[2] This prevents cancer cells from proliferating and dividing, thereby halting tumor growth. The mechanism often involves the p21/p53 signaling axis, where p53 activation leads to the expression of p21, a potent inhibitor of cell cycle progression.

Diagram 1: Proposed Signaling Pathway for Condurango Glycoside-Induced Apoptosis

Caption: Proposed mechanism of Condurango glycoside-induced apoptosis.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound, this section outlines the general experimental methodologies typically employed in the study of natural compounds with anti-cancer properties.

Cell Culture

-

Cell Lines: Human cancer cell lines such as HL-60 (promyelocytic leukemia) and A549 (non-small cell lung cancer) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

-

MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to detect and quantify apoptosis.

-

Treat cells with this compound.

-

Harvest and wash the cells with binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

-

Western Blotting

-

Protein Expression Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, β-actin).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Diagram 2: General Experimental Workflow for Assessing Anti-Cancer Activity

Caption: A generalized workflow for in vitro anti-cancer drug screening.

Future Directions and Conclusion

This compound and related compounds from Marsdenia cundurango represent a promising avenue for the development of novel anti-cancer therapeutics. The existing preclinical data strongly suggest that these natural products exert their cytotoxic effects through the induction of apoptosis, mediated by ROS generation and the modulation of key signaling pathways such as the p53 pathway.

To advance the development of this compound as a potential drug candidate, further research is warranted. Key future directions include:

-

Isolation and Purification: Scalable methods for the isolation and purification of this compound are needed to obtain sufficient quantities for comprehensive preclinical testing.

-

In-depth Mechanistic Studies: A more detailed elucidation of the molecular targets and signaling pathways affected by this compound is crucial.

-

In Vivo Studies: Evaluation of the anti-tumor efficacy and safety of this compound in animal models of cancer is a critical next step.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound could lead to the identification of compounds with improved potency and drug-like properties.

References

Unveiling the Apoptotic Potential of Condurango Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current scientific understanding of the apoptosis-inducing capabilities of glycosides derived from Marsdenia cundurango. It is important to note that while the focus is on "Condurango glycoside E3," the detailed mechanistic and quantitative data available in the scientific literature primarily pertains to closely related compounds, such as Condurango glycoside-rich components (CGS) and Condurango-glycoside-A (CGA) . As such, the information presented herein serves as a probable model for the mechanism of action of this compound, pending further direct investigation.

Introduction: The Therapeutic Promise of Condurango Glycosides

This compound is a pregnane glycoside isolated from the bark of Marsdenia cundurango, a plant native to South America traditionally used for treating various ailments, including stomach cancer.[1][2] Modern preclinical research has begun to validate these traditional uses, identifying a family of active compounds, known as condurango glycosides, that possess significant anti-cancer properties.[3] These compounds have been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[4][5]

This technical guide provides an in-depth overview of the known apoptosis induction pathways activated by condurango glycosides. It summarizes key quantitative data, details the experimental protocols used to elucidate these mechanisms, and presents visual diagrams of the signaling cascades to support further research and drug development efforts in oncology.

Mechanism of Action: A Dual-Pronged Apoptotic Assault

Research indicates that condurango glycosides trigger apoptosis through a mechanism primarily initiated by the generation of Reactive Oxygen Species (ROS).[4][6][7] This surge in intracellular ROS acts as a critical signaling event, instigating two major apoptotic pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

The Intrinsic (Mitochondrial) Pathway

The accumulation of ROS leads to significant DNA damage.[5] This damage activates the tumor suppressor protein p53, a pivotal regulator of cell fate.[6][7] Activated p53 orchestrates the apoptotic cascade through the following steps:

-

Modulation of Bcl-2 Family Proteins: p53 upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical determinant for apoptosis susceptibility and disrupts the mitochondrial outer membrane integrity.[8][9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the depolarization of the mitochondrial membrane potential (MMP).[4][5] This event, often considered the "point of no return" in apoptosis, results in the formation of pores in the mitochondrial membrane.

-

Cytochrome c Release: Through these pores, Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[6][7]

-

Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which in turn activates Caspase-9. This complex, known as the apoptosome, subsequently activates the primary executioner caspase, Caspase-3.[5] Activated Caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

The Extrinsic (Death Receptor) Pathway

In addition to the intrinsic pathway, evidence suggests that condurango extracts can also trigger apoptosis via the extrinsic pathway.[1] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Studies have shown that condurango extract can increase the expression of the Fas receptor (FasR), a key member of the tumor necrosis factor (TNF) receptor superfamily.[1] Activation of the Fas receptor initiates a downstream signaling cascade that directly activates caspases, including Caspase-8, which can then activate the executioner Caspase-3, converging with the intrinsic pathway to execute cell death.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Condurango glycoside-rich components (CGS) and Condurangogenin A (ConA) in non-small-cell lung cancer (NSCLC) and HeLa cervical cancer cell lines.

Table 1: Cytotoxicity of Condurango Glycosides

| Compound/Extract | Cell Line | Assay | IC50 Value | Incubation Time |

| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | MTT | 0.22 µg/µl | 24 hours[5] |

| Condurangogenin A (ConA) | H460 (NSCLC) | MTT | 32 µg/ml | 24 hours[10] |

Table 2: Effect of Condurango Glycosides on Cell Cycle Distribution and Apoptosis

| Compound/Extract | Cell Line | Effect | Observation |

| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | Cell Cycle Arrest | Increase in SubG0/G1 population[5] |

| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | Apoptosis Induction | Increase in Annexin V-positive cells[5] |

| Condurango-glycoside-A (CGA) | HeLa | Cell Cycle Arrest | Arrest at G0/G1 stage[6][7] |

| Condurango-glycoside-A (CGA) | HeLa | Apoptosis Induction | Confirmed by Annexin V/PI assay[6][7] |

Table 3: Modulation of Key Apoptotic Proteins by Condurango Glycosides

| Compound/Extract | Cell Line | Protein | Effect |

| Condurango-glycoside-A (CGA) | HeLa | p53 | Up-regulation[6][7] |

| Condurango-glycoside-A (CGA) | HeLa | Bax | Up-regulation[6][7] |

| Condurango-glycoside-A (CGA) | HeLa | Bcl-2 | Down-regulation[6][7] |

| Condurango-glycoside-A (CGA) | HeLa | Cytochrome c | Release into cytosol[6][7] |

| Condurango Glycoside-Rich Components (CGS) | H460 (NSCLC) | Caspase-3 | Significant activation[5] |

| Condurango Extract (CE) | HeLa | Fas Receptor (FasR) | Up-regulation[1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the apoptotic pathways and a general experimental workflow.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study apoptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Annexin V & Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

-

Cell Preparation: Seed and treat cells with this compound for the desired time. Include untreated and positive controls.

-

Harvesting: Harvest 1-5 x 10^5 cells by centrifugation (for suspension cells) or gentle trypsinization (for adherent cells).[3]

-

Washing: Wash cells twice with cold phosphate-buffered saline (PBS) and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/ml.[3]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[11]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[1]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

This assay quantifies the activity of the key executioner caspase, Caspase-3.

Principle: The assay utilizes a synthetic peptide substrate, such as DEVD (Asp-Glu-Val-Asp), which is specifically recognized and cleaved by active Caspase-3. The peptide is conjugated to a colorimetric (p-nitroanilide, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate releases the reporter, which can be quantified using a spectrophotometer or fluorometer.[10]

Methodology:

-

Cell Lysis: Treat cells as required. Collect cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate to pellet cellular debris. The supernatant contains the cytosolic proteins, including caspases.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer (containing DTT) and the DEVD-pNA or DEVD-AMC substrate.[10]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Measurement: Read the absorbance at 400-405 nm (for pNA) or fluorescence at an excitation/emission of 380/420-460 nm (for AMC).[10] The signal intensity is directly proportional to the Caspase-3 activity.

Western Blot Analysis for Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathways (e.g., p53, Bax, Bcl-2, cleaved Caspase-3).

Methodology:

-

Protein Extraction: Prepare total cell lysates from treated and control cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using an assay like the BCA assay.

-

SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bax, anti-cleaved Caspase-3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify the relative protein expression levels.

Cytochrome c Release Assay

This assay specifically determines the translocation of Cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

Principle: This method involves the fractionation of cells to separate the mitochondrial and cytosolic components. The presence of Cytochrome c in each fraction is then determined by Western blotting.

Methodology:

-

Cell Harvesting: Collect approximately 5 x 10^7 treated and control cells. Wash with ice-cold PBS.[12]

-

Cell Permeabilization: Resuspend the cell pellet in an ice-cold cytosol extraction buffer that permeabilizes the plasma membrane while leaving the mitochondrial membranes intact. Incubate on ice.

-

Homogenization: Gently homogenize the cells using a Dounce homogenizer on ice.[12]

-

Fractionation: Centrifuge the homogenate at a low speed (~700 x g) to pellet nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at a higher speed (~10,000 x g) to pellet the mitochondria.[12]

-

Sample Preparation: The resulting supernatant is the cytosolic fraction. The mitochondrial pellet can be lysed with a separate mitochondrial extraction buffer.

-

Western Blot Analysis: Perform Western blotting on both the cytosolic and mitochondrial fractions. Probe the membrane with an anti-Cytochrome c antibody. An increase of Cytochrome c in the cytosolic fraction of treated cells compared to control cells indicates its release from the mitochondria.[12]

Conclusion and Future Directions

The available evidence strongly suggests that glycosides from Marsdenia cundurango are potent inducers of apoptosis in cancer cells. The primary mechanism involves the generation of ROS, which triggers both the intrinsic p53-mediated mitochondrial pathway and the extrinsic Fas death receptor pathway. This dual-pronged approach, culminating in the activation of executioner caspases, makes these compounds promising candidates for further oncological drug development.

However, a significant knowledge gap remains concerning the specific activity of this compound. Future research must focus on isolating this specific glycoside and performing comprehensive in vitro and in vivo studies to:

-

Determine its precise IC50 values across a panel of cancer cell lines.

-

Conclusively delineate its specific effects on the intrinsic and extrinsic apoptotic pathways.

-

Quantify its impact on the expression and activation of key apoptotic proteins.

-

Evaluate its efficacy and safety in preclinical animal models.

By addressing these questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for its potential clinical application.

References

- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journal-jop.org [journal-jop.org]

- 3. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [journals.acspublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is Bax/Bcl-2 Ratio Considered as a Prognostic Marker with Age and Tumor Location in Colorectal Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synergistic Effect of Barbadensis miller and Marsdenia Condurango Extracts Induces Apoptosis Promotes Oxidative Stress by Limiting Proliferation of Cervical Cancer and Liver Cancer Cells [journal.waocp.org]

- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

The Role of Condurango Glycosides in ROS-Mediated Cancer Cell Apoptosis: A Technical Guide

Disclaimer: Scientific literature to date does not provide specific information on "Condurango glycoside E3." This guide synthesizes the available research on "Condurango glycoside-rich components" (CGS) and "Condurango-glycoside-A fraction" (CGA), which have been studied for their ability to induce reactive oxygen species (ROS) generation and subsequent apoptosis in cancer cells. The primary focus of this research has been on cervical (HeLa) and non-small-cell lung cancer (NSCLC) cell lines.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the mechanisms, quantitative data, and experimental protocols associated with the pro-apoptotic effects of Condurango glycosides mediated by ROS.

Core Mechanism of Action

Condurango glycosides have been shown to exert their anti-cancer effects primarily through the induction of intracellular ROS. This surge in ROS triggers a cascade of signaling events, leading to oxidative stress, DNA damage, and ultimately, programmed cell death (apoptosis). The central pathway involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction and caspase activation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Condurango glycoside-rich components (CGS) and Condurango-glycoside-A fraction (CGA).

Table 1: Cytotoxicity of Condurango Glycosides in Cancer Cell Lines

| Compound/Fraction | Cell Line | Assay | IC50 Value | Time Point |

| CGS | A549 (NSCLC) | MTT | ~0.22 µg/µL | 24 hours |

| CGA | HeLa (Cervical) | MTT | Not explicitly stated | 24 hours |

Table 2: Effect of Condurango Glycosides on ROS Generation and Apoptosis

| Compound/Fraction | Cell Line | Parameter Measured | Result |

| CGS | A549 | Intracellular ROS | Significant increase |

| CGS | A549 | Annexin V-positive cells | Significant increase |

| CGA | HeLa | Intracellular ROS | Significant increase |

| CGA | HeLa | Apoptotic cells (Sub-G0/G1) | Significant increase |

Table 3: Modulation of Key Apoptotic Proteins by Condurango Glycoside-A (CGA) in HeLa Cells

| Protein | Function | Effect of CGA Treatment |

| p53 | Tumor suppressor | Upregulation |

| Akt | Survival signaling | Downregulation |

| Bcl-2 | Anti-apoptotic | Downregulation |

| Bax | Pro-apoptotic | Upregulation |

| Cytochrome c | Apoptotic signaling | Release from mitochondria |

| Caspase-3 | Executioner caspase | Activation |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on Condurango glycosides and ROS generation.

Cell Culture and Treatment

-

Cell Lines: HeLa (human cervical cancer) and A549 (human non-small-cell lung cancer) cells are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Drug Preparation: Condurango glycoside fractions are dissolved in a suitable solvent, such as ethanol or DMSO, to create a stock solution, which is then diluted in the culture medium to the desired final concentrations for experiments.

MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a density of approximately 1x10^4 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Condurango glycoside fraction for the desired time period (e.g., 24 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Intracellular ROS Detection

-

Treat cells with the Condurango glycoside fraction for the specified time.

-

Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with ice-cold PBS.

-

Analyze the fluorescence intensity of the oxidized product, DCF, using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Treat cells with the Condurango glycoside fraction.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the ROS-mediated apoptosis induced by Condurango glycosides.

Caption: ROS-dependent p53 signaling pathway induced by Condurango glycosides.

Caption: General experimental workflow for studying Condurango glycosides.

An In-depth Technical Guide on the Effects of Condurango Glycosides on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Condurango, derived from the bark of Marsdenia condurango, has a history in traditional medicine for treating various ailments, including cancer. Modern research has focused on its active components, primarily Condurango glycosides (CGS), which are C21 steroidal glycosides. These compounds have demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines. A critical event in the mechanism of action of Condurango glycosides is the induction of the intrinsic apoptotic pathway, which is intrinsically linked to mitochondrial integrity. This guide provides a detailed examination of the effects of Condurango glycosides on mitochondrial membrane potential (ΔΨm), summarizing the available data, outlining relevant experimental protocols, and visualizing the associated cellular pathways. While the specific compound "Condurango glycoside E3" is not extensively characterized in the available literature, this document synthesizes findings from studies on closely related Condurango glycoside-rich components (CGS), Condurango-glycoside-A (CGA), and crude Condurango extracts (Con).

Introduction to Mitochondrial Membrane Potential in Apoptosis

The mitochondrion is a central organelle in the regulation of programmed cell death, or apoptosis. The mitochondrial membrane potential (ΔΨm) is an electrochemical gradient across the inner mitochondrial membrane, crucial for ATP synthesis. The dissipation or depolarization of this potential is a hallmark of early apoptosis and represents a point of no return in the cell death cascade. Loss of ΔΨm leads to the opening of the mitochondrial permeability transition pore (MPTP), causing the release of pro-apoptotic factors like cytochrome c into the cytosol. This, in turn, activates the caspase cascade, leading to the execution of apoptosis. Many chemotherapeutic agents function by inducing this mitochondrial-dependent apoptotic pathway.

Effect of Condurango Glycosides on Mitochondrial Function

Multiple studies have established that Condurango glycosides induce apoptosis in cancer cells, particularly non-small-cell lung cancer (NSCLC) and cervical cancer cells, by targeting the mitochondria.[1][2][3] The primary mechanism involves the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to mitochondrial dysfunction.

Key Findings from In Vitro Studies

Research indicates that treatment of cancer cells with Condurango glycoside-rich components (CGS) leads to:

-

ROS Elevation: A significant increase in intracellular ROS levels is an early event following CGS treatment.[3] This oxidative stress is a primary trigger for mitochondrial damage.

-

MMP Depolarization: Fluorescence studies consistently show that Condurango glycosides cause a loss of mitochondrial membrane potential.[1][2][3] This depolarization is a critical step that commits the cell to apoptosis.

-

Modulation of Bcl-2 Family Proteins: The treatment leads to an up-regulation of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio promotes the permeabilization of the outer mitochondrial membrane.

-